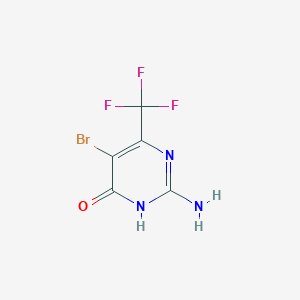
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is an organohalogen compound that belongs to the pyrimidinone family This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a pyrimidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4(3H)-pyrimidinone and bromine.
Bromination: The bromination of 2-amino-4(3H)-pyrimidinone is carried out using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 5-position of the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Reagents include boronic acids or halides, with catalysts like palladium and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amino-substituted pyrimidinones, while coupling reactions can produce biaryl or heteroaryl derivatives.
科学研究应用
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes, leading to altered cellular functions.
Receptor Binding: Binding to receptors on cell surfaces or within cells, modulating signaling pathways.
DNA Intercalation: Intercalating into DNA, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
2-Amino-5-bromo-6-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Amino-5-bromo-6-methoxybenzoate: Contains a methoxy group instead of a trifluoromethyl group.
2-Amino-5-bromo-6-chloropyrimidinone: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity.
属性
分子式 |
C5H3BrF3N3O |
|---|---|
分子量 |
258.00 g/mol |
IUPAC 名称 |
2-amino-5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H3BrF3N3O/c6-1-2(5(7,8)9)11-4(10)12-3(1)13/h(H3,10,11,12,13) |
InChI 键 |
KDUMWKVFLDBWKA-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(N=C(NC1=O)N)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















